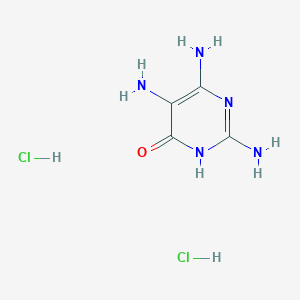

2,5,6-Triaminopyrimidin-4(3H)-one dihydrochloride

Vue d'ensemble

Description

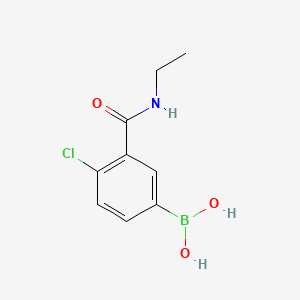

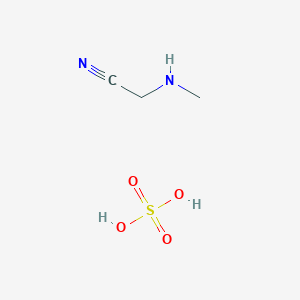

2,5,6-Triaminopyrimidin-4(3H)-one dihydrochloride is a chemical compound used in the preparation of guanines and other purine derivatives with antiviral activities . It is a fine chemical that is used as a reagent in the synthesis of other compounds .

Molecular Structure Analysis

The molecular formula of this compound is C4H7N5O4S . The InChI key is DJUGBKWOBAOTFA-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can be used as a reagent in the synthesis of other compounds. It can be used as a building block for research chemicals and specialty chemicals such as pesticides .Physical And Chemical Properties Analysis

The molecular weight of this compound is 221.20 g/mol . It has a topological polar surface area of 176 Ų . The compound is a light yellow solid .Applications De Recherche Scientifique

Vasodilation Research

Research has shown that di- and triaminopyrimidines, which are structurally related to 2,5,6-Triaminopyrimidin-4(3H)-one dihydrochloride, have applications in vasodilation studies. For instance, studies on pyrimidine and triazine 3-oxide sulfates, including various triaminopyrimidines, have demonstrated their potential as vasodilators (McCall et al., 1983).

Trace Element Analysis

4,5,6-Triaminopyrimidine, another close relative, has been used in spectrophotometric methods for determining trace amounts of elements like selenium in various samples. This indicates a potential application for this compound in similar analytical chemistry applications (Bodini & Alzamora, 1983).

Chemical Synthesis and Structural Studies

In chemical synthesis, compounds like 2,4,6-triaminopyrimidine have been employed to crystallize with various acids, forming different complexes. These studies can provide insights into the potential utility of this compound in creating novel organic salts with unique properties (Xing et al., 2017).

Pharmacological Research

Although you requested to exclude drug-related information, it's worth noting that triaminopyrimidines have been studied for their potential pharmacological properties, such as acting as antifolates in cancer research. This suggests a broader range of biomedical applications for similar compounds (Huang et al., 2003).

Photocatalysis and Material Science

2,4,6-Triaminopyrimidine has been used in the synthesis of materials like graphitic carbon nitride (g-C3N4), indicating that this compound might also find applications in materials science, particularly in photocatalysis and electronic properties tuning (Ho et al., 2015).

Mécanisme D'action

Target of Action

It is used in the preparation of guanines and other purine derivatives . These purine derivatives are essential components of DNA and RNA, and they play a crucial role in various biochemical processes, including protein synthesis and cell signaling .

Mode of Action

Given its use in the synthesis of guanines and other purine derivatives , it can be inferred that it might interact with the biochemical processes involving these molecules

Biochemical Pathways

The compound is involved in the synthesis of guanines and other purine derivatives , which are integral parts of the purine metabolism pathway. This pathway is responsible for the synthesis and degradation of purines, which are key components of nucleic acids and ATP, the main energy currency of the cell. The downstream effects of this pathway include DNA replication, RNA transcription, and energy production.

Result of Action

Given its role in the synthesis of guanines and other purine derivatives , it can be inferred that it may influence the processes that rely on these molecules, such as DNA replication, RNA transcription, and ATP production.

Propriétés

IUPAC Name |

2,4,5-triamino-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.2ClH/c5-1-2(6)8-4(7)9-3(1)10;;/h5H2,(H5,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALMPOBPCWQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424049 | |

| Record name | 2,5,6-Triaminopyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51324-37-9 | |

| Record name | 2,5,6-Triaminopyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)

![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)